Cas no 2138184-46-8 (4-(2-Chloro-6-fluorophenyl)-2-fluoro-1-nitrobenzene)

4-(2-Chloro-6-fluorophenyl)-2-fluoro-1-nitrobenzene 化学的及び物理的性質
名前と識別子
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- EN300-842041
- 2138184-46-8
- 4-(2-chloro-6-fluorophenyl)-2-fluoro-1-nitrobenzene
- 4-(2-Chloro-6-fluorophenyl)-2-fluoro-1-nitrobenzene
-
- インチ: 1S/C12H6ClF2NO2/c13-8-2-1-3-9(14)12(8)7-4-5-11(16(17)18)10(15)6-7/h1-6H
- InChIKey: XWWKGYMNMBDVNS-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1C1C=CC(=C(C=1)F)[N+](=O)[O-])F
計算された属性
- 精确分子量: 269.0055125g/mol
- 同位素质量: 269.0055125g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 1
- 複雑さ: 313
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.8Ų
- XLogP3: 4.2
4-(2-Chloro-6-fluorophenyl)-2-fluoro-1-nitrobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-842041-0.5g |
4-(2-chloro-6-fluorophenyl)-2-fluoro-1-nitrobenzene |
2138184-46-8 | 95.0% | 0.5g |
$699.0 | 2025-02-21 | |
Enamine | EN300-842041-0.1g |
4-(2-chloro-6-fluorophenyl)-2-fluoro-1-nitrobenzene |
2138184-46-8 | 95.0% | 0.1g |
$640.0 | 2025-02-21 | |
Enamine | EN300-842041-0.05g |
4-(2-chloro-6-fluorophenyl)-2-fluoro-1-nitrobenzene |
2138184-46-8 | 95.0% | 0.05g |
$612.0 | 2025-02-21 | |
Enamine | EN300-842041-2.5g |
4-(2-chloro-6-fluorophenyl)-2-fluoro-1-nitrobenzene |
2138184-46-8 | 95.0% | 2.5g |
$1428.0 | 2025-02-21 | |
Enamine | EN300-842041-1.0g |
4-(2-chloro-6-fluorophenyl)-2-fluoro-1-nitrobenzene |
2138184-46-8 | 95.0% | 1.0g |
$728.0 | 2025-02-21 | |
Enamine | EN300-842041-5.0g |
4-(2-chloro-6-fluorophenyl)-2-fluoro-1-nitrobenzene |
2138184-46-8 | 95.0% | 5.0g |
$2110.0 | 2025-02-21 | |
Enamine | EN300-842041-10.0g |
4-(2-chloro-6-fluorophenyl)-2-fluoro-1-nitrobenzene |
2138184-46-8 | 95.0% | 10.0g |
$3131.0 | 2025-02-21 | |
Enamine | EN300-842041-0.25g |
4-(2-chloro-6-fluorophenyl)-2-fluoro-1-nitrobenzene |
2138184-46-8 | 95.0% | 0.25g |
$670.0 | 2025-02-21 |
4-(2-Chloro-6-fluorophenyl)-2-fluoro-1-nitrobenzene 関連文献
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
4-(2-Chloro-6-fluorophenyl)-2-fluoro-1-nitrobenzeneに関する追加情報
4-(2-Chloro-6-Fluorophenyl)-2-Fluoro-1-Nitrobenzene: A Comprehensive Overview
The compound 4-(2-Chloro-6-Fluorophenyl)-2-Fluoro-1-Nitrobenzene, identified by the CAS No. 2138184-46-8, is a highly specialized aromatic compound with significant applications in various fields of organic chemistry. This compound is characterized by its unique substitution pattern, which includes a nitro group, two fluorine atoms, and a chlorine atom attached to the benzene ring system. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable substrate for further chemical transformations and studies.
Recent advancements in synthetic chemistry have highlighted the importance of 4-(2-Chloro-6-Fluorophenyl)-2-Fluoro-1-Nitrobenzene as an intermediate in the synthesis of complex heterocyclic compounds. Researchers have demonstrated that this compound can serve as a versatile building block for constructing biologically active molecules, particularly in the realm of drug discovery. Its ability to undergo various nucleophilic aromatic substitutions and cross-coupling reactions has been extensively explored, making it a cornerstone in modern medicinal chemistry.
The structural integrity of 4-(2-Chloro-6-Fluorophenyl)-2-Fluoro-1-Nitrobenzene is further enhanced by its stability under a wide range of reaction conditions. Studies have shown that the compound exhibits excellent thermal stability and resistance to oxidative degradation, which are critical factors for its use in large-scale synthetic processes. Moreover, its solubility properties have been optimized through careful design, allowing for efficient dissolution in common organic solvents used in laboratory settings.
In terms of spectroscopic analysis, 4-(2-Chloro-6-Fluorophenyl)-2-Fluoro-1-Nitrobenzene has been thoroughly characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These analyses have provided detailed insights into the molecular geometry and electronic environment of the compound, further corroborating its suitability for advanced chemical synthesis.
The application of 4-(2-Chloro-6-Fluorophenyl)-2-Fluoro-1-Nitrobenzene extends beyond traditional organic synthesis. Recent studies have explored its potential in materials science, particularly in the development of novel organic semiconductors. The compound's electronic properties make it an attractive candidate for use in thin-film transistor applications, where high charge carrier mobility is essential.
In conclusion, 4-(2-Chloro-6-Fluorophenyl)-2-Fluoro-1-Nitrobenzene, with its unique combination of functional groups and favorable chemical properties, stands as a pivotal molecule in contemporary chemical research. Its versatility across multiple disciplines underscores its importance as a key intermediate in both academic and industrial settings. As research continues to uncover new applications for this compound, its role in advancing scientific knowledge and technological innovation will undoubtedly grow.
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